molecular formula C14H15NSi B1355118 3-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 86521-11-1

3-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No. B1355118
CAS RN: 86521-11-1
M. Wt: 225.36 g/mol
InChI Key: DCTOSPSCGVALNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of compounds similar to 3-((Trimethylsilyl)ethynyl)isoquinoline often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . For instance, 4-bromoisoquinoline can be dissolved in a mixture of tetrahydrofuran and dimethylformamide, to which trimethylsilylacetylene and trimethylamine are added under 0 °C .


Molecular Structure Analysis

The molecular structure of 3-((Trimethylsilyl)ethynyl)isoquinoline includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, which includes an ethynyl group and an isoquinoline moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-((Trimethylsilyl)ethynyl)isoquinoline, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Catalytic Reactions

  • Iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, lead to the production of dihydroquinolines and dihydroisoquinolines in good to high yields (Yamazaki, Fujita, & Yamaguchi, 2004).

Synthesis of Isoquinoline Alkaloids

  • The trimethylsilyl group is effective in directing the regiochemistry in tetrahydroisoquinoline synthesis through the Pictet-Spengler reaction, facilitating the synthesis of specific isoquinoline alkaloids (Miller & Tsang, 1988).

Development of Anti-parasitic Compounds

  • Trimethylsilyl chloride activates azines in isocyanide-based reactions to produce compounds with significant activity against Trypanosoma brucei and T. cruzi, suggesting potential for developing anti-parasitic drugs (Luque et al., 2019).

Antitumor Activity

  • Certain isoquinoline derivatives, including those with trimethylsilyl groups, have shown cytotoxicity against tumor cell lines, indicating potential for antitumor applications (Houlihan et al., 1995).

Reissert Compound Synthesis

  • Trimethylsilyl trifluoromethanesulfonate facilitates the synthesis of Reissert compounds from isoquinoline, leading to various derivatives with potential applications (Duarte & Popp, 1991).

Organosilicon Derivatives Synthesis

  • The synthesis of organosilicon derivatives of aminoalcohols in the tetrahydroquinoline and tetrahydroisoquinoline series, including trimethylsilyl derivatives, has been explored for potential biological applications (Lukevits et al., 1996).

Palladium-Catalyzed Iminoannulation

  • Palladium-catalyzed iminoannulation of internal alkynes, including trimethylsilyl-substituted alkynes, is effective for synthesizing various heterocycles, suggesting utility in organic synthesis (Roesch, Zhang, & Larock, 2001).

Alkaloid Synthesis

  • Trimethylsilyl trifluoromethanesulphonate has been used in the synthesis of Alangium alkaloids, demonstrating its utility in complex organic syntheses (Jahangir et al., 1986).

Safety And Hazards

3-((Trimethylsilyl)ethynyl)isoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-isoquinolin-3-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-8-14-10-12-6-4-5-7-13(12)11-15-14/h4-7,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOSPSCGVALNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517604
Record name 3-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Trimethylsilyl)ethynyl)isoquinoline

CAS RN

86521-11-1
Record name 3-[2-(Trimethylsilyl)ethynyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86521-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.